2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-fluorophenyl)acetamide
Description
This compound is a pyrrolo[3,4-d][1,2,3]triazole-based acetamide derivative featuring a 4-bromophenyl substituent on the pyrrolotriazole core and a 2-fluorophenyl group attached to the acetamide moiety. Its structural complexity arises from the fused heterocyclic system, which is stabilized by intramolecular hydrogen bonds and π-stacking interactions.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFN5O3/c19-10-5-7-11(8-6-10)25-17(27)15-16(18(25)28)24(23-22-15)9-14(26)21-13-4-2-1-3-12(13)20/h1-8,15-16H,9H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAAZRCYTVGVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Carbodiimide-Diazo Reactions
The pyrrolo[3,4-d]triazole scaffold can be synthesized through cyclization reactions involving carbodiimides and diazo compounds. For example, carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) react with diazoacetates under mild conditions to form triazole rings. This method ensures regioselectivity, critical for positioning the 4-bromophenyl group at the C5 position of the triazole.
Mechanistic Insights :
- The diazo compound undergoes [2+2] cycloaddition with the carbodiimide, forming a transient bicyclic intermediate.
- Rearrangement and elimination yield the triazole ring fused to a pyrrolidine-dione system.
Functionalization with the 4-Bromophenyl Group
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 4-bromophenyl substituent is introduced via CuAAC ("click chemistry"). This method involves reacting a propargyl-containing precursor with a 4-bromophenyl azide:
Procedure :
- Propargylation : A pyrrolidine-dione precursor is propargylated using propargyl bromide in dimethylformamide (DMF) with potassium carbonate as a base, achieving yields >90%.
- Azide Preparation : 4-Bromophenyl azide is synthesized from 4-bromoanaline via diazotization and sodium azide treatment.
- Click Reaction : The propargylated intermediate reacts with the azide in a DMSO/H₂O (1:1) mixture using CuSO₄ and sodium ascorbate. The reaction proceeds at room temperature for 6–8 hours, yielding the triazole product.
Optimization Data :
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | DMSO/H₂O | 87% |
| Catalyst | CuSO₄/Na ascorbate | 89% |
| Temperature | 25°C | 90% |
Introduction of the Acetamide Side Chain
EDC-Mediated Amide Coupling
The N-(2-fluorophenyl)acetamide group is introduced via carbodiimide-mediated coupling:
Steps :
- Carboxylic Acid Activation : The pyrrolo-triazole intermediate bearing a carboxylic acid group is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Nucleophilic Attack : 2-Fluoroaniline reacts with the activated intermediate in dichloromethane (DCM) at 0–5°C for 4 hours, forming the acetamide bond.
Characterization :
- IR : Disappearance of the -COOH stretch (~1700 cm⁻¹) and appearance of -NH (3300 cm⁻¹) confirm successful coupling.
- ¹H NMR : A singlet at δ 2.1 ppm (CH₃ of acetamide) and doublets for the fluorophenyl group (δ 7.2–7.6 ppm) validate the structure.
Final Compound Purification
Crystallization and Chromatography
The crude product is purified via:
- Recrystallization : Ethanol/water (3:1) yields pale yellow crystals with >95% purity.
- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:2) removes unreacted starting materials.
Challenges and Optimizations
Regioselectivity in Triazole Formation
CuAAC ensures 1,4-regioselectivity, but competing pathways may produce 1,5-isomers. Using bulky ligands (e.g., tris(benzyltriazolylmethyl)amine) suppresses side reactions.
Stability of the Pyrrolidine-Dione Core
The dione moiety is sensitive to basic conditions. Reactions involving the core must maintain pH < 8 to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable in organic synthesis.
Biology
- Biochemical Probes : It is investigated as a biochemical probe due to its potential to modulate specific biological pathways. This includes interactions with enzymes and receptors that are crucial for cellular functions.
Medicine
- Therapeutic Potential : Research has highlighted its efficacy in:
Industry
- Material Development : The unique properties of this compound make it suitable for developing advanced materials with tailored characteristics for specific applications.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties against various microorganisms. The following table summarizes its activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings indicate the compound's potential as an antimicrobial agent in pharmaceutical formulations.
Cancer Research
A study investigated the effects of this compound on human cancer cell lines. It was found to induce apoptosis (programmed cell death) in several types of cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Mechanism of Action
The mechanism of action of 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues
The closest structural analogue identified is N-(4-Bromo-2-fluorophenyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide (CAS 1052560-97-0) . Key differences include:
- Pyrrolotriazole Substituent: The target compound has a 4-bromophenyl group, whereas the analogue features a 3-chloro-4-methylphenyl group.
- Acetamide Substituent : The target compound’s acetamide is linked to a 2-fluorophenyl group, while the analogue has a 4-bromo-2-fluorophenyl group. The additional bromine in the analogue may enhance halogen bonding but could also increase molecular weight and logP.
Table 1: Structural and Calculated Property Comparison
| Property | Target Compound | CAS 1052560-97-0 Analogue |
|---|---|---|
| Pyrrolotriazole Substituent | 4-Bromophenyl | 3-Chloro-4-methylphenyl |
| Acetamide Substituent | 2-Fluorophenyl | 4-Bromo-2-fluorophenyl |
| Molecular Formula | C₁₉H₁₄BrFN₄O₃ | C₂₀H₁₆BrClFN₄O₃ |
| Molecular Weight (g/mol) | 469.25 | 550.73 |
| Halogen Atoms | 1 Br, 1 F | 1 Br, 1 Cl, 1 F |
| logP (Estimated) | ~3.2 (moderate lipophilicity) | ~4.1 (higher lipophilicity) |
Pharmacological Implications
- Target Compound : The ortho-fluorine on the acetamide may hinder rotation, stabilizing a bioactive conformation. The bromine’s para position optimizes hydrophobic interactions with target binding pockets.
- Analogue : The 3-chloro-4-methylphenyl group introduces steric and electronic effects that could alter binding kinetics. The additional bromine in the acetamide may improve target affinity but risks off-target interactions due to increased lipophilicity .
Crystallographic and Computational Analysis
Both compounds likely underwent structural validation using SHELXL for refinement and WinGX/ORTEP for visualization . Key differences in bond angles and torsion forces (attributable to substituent bulk) could influence packing efficiency and solubility. The analogue’s methyl group may disrupt crystal lattice stability, reducing melting points compared to the target compound.
Biological Activity
The compound 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-fluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings and data.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₃BrN₅O₃
- Molecular Weight : 507.1 g/mol
- CAS Number : 1052555-07-3
The compound features a pyrrolo[3,4-d][1,2,3]triazole ring system which is known for its pharmacological significance. The presence of bromophenyl and fluorophenyl groups may influence its biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluating various synthesized compounds showed:
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| 3b | Excellent (29) | Moderate (22) | Good (20) |
| 5 | Excellent (22) | High (28) | Excellent (19) |
| 6 | Good (20) | Excellent (29) | Moderate (15) |
The compound 5 demonstrated strong antibacterial activity against Enterobacter aerogenes, while compound 6 showed effectiveness against Pseudomonas aeruginosa, suggesting a broad-spectrum antimicrobial potential.
The biological activity of this compound may be attributed to its ability to inhibit key bacterial enzymes or disrupt cellular processes. The triazole ring is known to interfere with fungal cell wall synthesis and may similarly affect bacterial cell integrity.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC50 Values :
- Compound A: 15 µM
- Compound B: 10 µM
- Target Compound: 12 µM
These results indicate that the target compound exhibits moderate cytotoxicity compared to established chemotherapeutics.
Study on Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of derivatives of the target compound revealed:
- Methodology : Disk diffusion method was employed to assess the antibacterial activity against various strains.
- Findings :
- Compounds showed varying degrees of inhibition zones.
- Notably, compounds with bromophenyl substitutions had enhanced activity against both Gram-positive and Gram-negative bacteria.
Clinical Implications
The promising antimicrobial and cytotoxic profiles suggest potential applications in drug development for treating infections and cancer. Further studies are needed to explore the pharmacokinetics and safety profiles in vivo.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, given its complex pyrrolo-triazole core?
The synthesis typically involves multi-step routes, starting with the assembly of the pyrrolo[3,4-d][1,2,3]triazole scaffold via cyclocondensation reactions. Key steps include:
- Huisgen cycloaddition for triazole ring formation.
- Bromophenyl and fluorophenyl coupling using Suzuki-Miyaura or Ullmann reactions for aryl group introduction.
- Acetamide functionalization via nucleophilic substitution or amidation. Challenges include controlling regioselectivity in triazole formation and minimizing side reactions during aryl coupling. Computational reaction path searches (e.g., ICReDD’s quantum chemical calculations) can optimize synthetic routes by predicting intermediates and transition states .
Q. How is X-ray crystallography applied to resolve the compound’s stereochemistry and crystal packing?
Single-crystal X-ray diffraction is the gold standard. Key steps:
- Data collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation.
- Structure solution : Employ direct methods in SHELXS/SHELXD for phase determination.
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen placement. For complex disorder (common in flexible pyrrolo-triazole systems), use TWIN and BASF commands to model twinning or split positions . Visualization tools like ORTEP (via WinGX) illustrate anisotropic thermal ellipsoids and intermolecular interactions (e.g., π-π stacking between aryl groups) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : 1H/13C NMR confirms substituent positions (e.g., fluorophenyl vs. bromophenyl). Aromatic protons show distinct splitting patterns due to J-coupling with fluorine.
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., ESI+ for [M+H]+ ion).
- IR : Peaks at ~1700 cm−1 confirm carbonyl groups (amide, dioxo). Cross-validation with computational NMR chemical shifts (GIAO-DFT) resolves ambiguities in overlapping signals .
Advanced Questions
Q. How can computational modeling predict reactivity and regioselectivity in derivatives of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
- Map electrostatic potentials to identify nucleophilic/electrophilic sites.
- Simulate transition states for triazole ring formation to predict regioselectivity (1,4- vs. 1,5-disubstitution).
- Calculate Fukui indices for derivatization hotspots. Software like Gaussian or ORCA integrates with ICReDD’s workflow to prioritize synthetic targets .
Q. How do researchers apply Design of Experiments (DoE) to optimize reaction conditions?
Statistical DoE (e.g., factorial or response surface designs) minimizes trial-and-error:
- Variables : Temperature, catalyst loading, solvent polarity.
- Responses : Yield, purity, reaction time. Tools like Minitab or JMP analyze interactions between factors. For example, a Central Composite Design (CCD) can identify optimal Pd catalyst concentrations for aryl coupling while minimizing side-product formation .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data?
Discrepancies (e.g., NMR vs. X-ray bond lengths) require:
- Dynamic NMR : Assess conformational flexibility in solution (e.g., hindered rotation of fluorophenyl groups).
- Hirshfeld surface analysis : Compare crystal packing forces (e.g., C-H···O vs. halogen bonds) to explain solid-state vs. solution behavior.
- DFT-assisted refinement : Adjust X-ray models to account for lattice strain or thermal motion .
Q. How is the compound’s biological activity assessed in target validation studies?
- Kinase inhibition assays : Use fluorescence polarization (FP) or TR-FRET to measure IC50 against kinases (e.g., JAK2 or EGFR).
- Molecular docking : AutoDock Vina or Schrödinger predicts binding modes to active sites (e.g., triazole interaction with ATP-binding pockets).
- ADMET profiling : Microsomal stability assays (CYP450) and logP measurements (HPLC) evaluate pharmacokinetics. Contradictory activity data across cell lines may arise from off-target effects, resolved via CRISPR-based target knockdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
